![molecular formula C18H17N3O3 B2493235 Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1421509-50-3](/img/structure/B2493235.png)
Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
Benzofuran derivatives are a significant class of compounds due to their diverse biological activities and applications in medicinal chemistry. The specific compound of interest incorporates a benzofuran core, pyrazin-2-yloxy linker, and a piperidin-1-yl)methanone moiety, suggesting it could have intriguing chemical and biological properties.
Synthesis Analysis
The synthesis of benzofuran derivatives can involve various strategies, including palladium-catalyzed coupling reactions and substitutions. For example, a related compound was synthesized from 3-hydroxy-4-iodo benzoic acid through a series of steps involving palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reactions, chemical resolution, and the Wolf–Kishner reduction, showcasing the complexity and the precision required in synthesizing such molecules (Luo & Naguib, 2012).
Molecular Structure Analysis
Crystal and molecular structure analyses, such as X-ray diffraction, are crucial for understanding the conformation and geometry of benzofuran derivatives. For instance, the molecular structure of a side product in benzothiazinone synthesis was reported, emphasizing the importance of structural characterization in understanding the properties and reactivity of these compounds (Eckhardt et al., 2020).
Chemical Reactions and Properties
Benzofuran compounds participate in various chemical reactions, including coupling reactions and substitutions, to introduce different functional groups. These reactions are essential for modifying the chemical and biological properties of the compounds.
Physical Properties Analysis
The physical properties of benzofuran derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Detailed analysis of these properties is essential for their application in medicinal chemistry and material science.
Chemical Properties Analysis
The chemical properties, including reactivity, electrophilic and nucleophilic sites, and potential for interactions with biological targets, are determined by the functional groups present in the benzofuran derivatives. Theoretical calculations, such as density functional theory (DFT), can provide insights into these properties and guide the design of new compounds with desired activities (Karthik et al., 2021).
Scientific Research Applications
Sigma-Receptor Ligands : Spiropiperidines, including compounds related to Benzofuran-2-yl(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, have been studied for their potential as highly potent and selective sigma-receptor ligands. These studies explore the affinity of these compounds for sigma1- and sigma2-receptors, which are significant in understanding their potential therapeutic applications (Maier & Wünsch, 2002).
CB2 Receptor Agonists : Some derivatives of this compound have been synthesized as selective CB2 receptor agonists. These agonists are of interest in the development of therapeutic agents, particularly for conditions where the CB2 receptor plays a crucial role (Luo & Naguib, 2012).
Synthesis and Theoretical Calculations : Research has been conducted on the regioselective synthesis of compounds like Bis(pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines) linked to benzofuran units via a piperazine spacer. This research includes Density Functional Theory (DFT) calculations and theoretical studies to understand the properties and potential applications of these compounds (Sanad et al., 2021).
Antimicrobial and Antifungal Activities : Certain benzofuran-2-yl compounds have been synthesized and evaluated for their antimicrobial and antifungal activities. This research is significant in exploring new therapeutic agents against various microbial and fungal infections (Patel, Agravat, & Shaikh, 2011).
Antiproliferative Effects and Multidrug Resistance : Studies have been conducted on benzofuran-2-yl derivatives to evaluate their antiproliferative activity and their potential to reverse multidrug resistance in cancer cell lines. This research is crucial in the development of new cancer therapies (Parekh et al., 2011).
Mechanism of Action
Target of Action
They are ubiquitous in nature and are potential natural drug lead compounds .
Mode of Action
The mode of action of benzofuran derivatives can vary widely depending on their specific structure and the biological target they interact with. For example, some benzofuran derivatives have been shown to inhibit the growth of cancer cells .
Biochemical Pathways
Benzofuran derivatives can affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Given the biological activities of benzofuran derivatives, it could potentially have effects such as inhibiting the growth of cancer cells .
Action Environment
The action of this compound could potentially be influenced by various environmental factors. For example, the photoinduced 6π-electrocyclization of certain benzofuran derivatives has been shown to be an effective method for the synthesis of various compounds .
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
properties
IUPAC Name |
1-benzofuran-2-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-18(16-11-13-3-1-2-4-15(13)24-16)21-9-5-14(6-10-21)23-17-12-19-7-8-20-17/h1-4,7-8,11-12,14H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDAXJLBIMGJMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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